molecular formula C26H31N B13990185 N,N-Bis(4-tert-butylphenyl)aniline

N,N-Bis(4-tert-butylphenyl)aniline

Cat. No.: B13990185
M. Wt: 357.5 g/mol
InChI Key: NCTROUNQKMTDDA-UHFFFAOYSA-N
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Description

N,N-Bis(4-tert-butylphenyl)aniline: is an organic compound that belongs to the class of diarylamines. It is characterized by the presence of two tert-butyl groups attached to the phenyl rings, which are further connected to an aniline core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrazine Hydrate: Used for the reduction of aminoxyl compounds.

    Bromine (Br2): Used in the reductive bromination process.

    Strong Acids (e.g., HCl): Used in the acid-catalyzed disproportionation reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • While specific applications in biology and medicine are not extensively documented, the stability and unique properties of this compound make it a potential candidate for various biochemical applications.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

    Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and the presence of tert-butyl groups, which enhance its reactivity and make it suitable for various applications in chemistry and industry. Its ability to undergo specific reactions, such as reductive bromination and acid-catalyzed disproportionation, further distinguishes it from other similar compounds .

Properties

Molecular Formula

C26H31N

Molecular Weight

357.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-tert-butylphenyl)-N-phenylaniline

InChI

InChI=1S/C26H31N/c1-25(2,3)20-12-16-23(17-13-20)27(22-10-8-7-9-11-22)24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3

InChI Key

NCTROUNQKMTDDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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